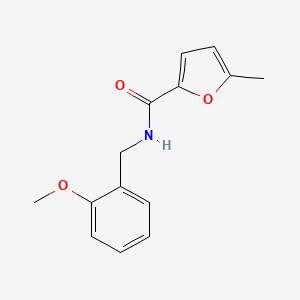![molecular formula C14H23ClN2O2S B4181457 1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride](/img/structure/B4181457.png)
1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride
Vue d'ensemble
Description
1-phenyl-N-[2-(1-piperidinyl)ethyl]methanesulfonamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is commonly referred to as PEP and is synthesized through a complex process involving various chemical reactions. In
Mécanisme D'action
PEP acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting the activity of MAO-B, PEP increases the levels of these neurotransmitters in the brain, leading to an increase in their activity. This has been shown to have a significant effect on the central nervous system, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
PEP has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to improved cognitive function and mood. PEP has also been shown to have a significant effect on the cardiovascular system, leading to a decrease in blood pressure and an increase in heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PEP in lab experiments is its selectivity for MAO-B. This makes it a valuable tool for studying the effects of drugs and chemicals on the central nervous system. However, one of the limitations of using PEP is its potential toxicity. PEP has been shown to have a toxic effect on certain cells in the body, making it important to use caution when handling and using this chemical.
Orientations Futures
There are several future directions for research involving PEP. One area of research is the development of new drugs that target MAO-B. PEP has been shown to be a valuable tool for studying the effects of these drugs on the central nervous system, and further research in this area could lead to the development of new treatments for neurological disorders such as Parkinson's disease. Another area of research is the investigation of the role of PEP in the cardiovascular system. PEP has been shown to have a significant effect on blood pressure and heart rate, and further research in this area could lead to the development of new treatments for cardiovascular disease.
Applications De Recherche Scientifique
PEP has been widely used in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to have a significant effect on the central nervous system, making it a valuable tool for studying the mechanisms of action of various drugs and chemicals. PEP has also been used to study the effects of drugs on the cardiovascular system and to investigate the role of certain neurotransmitters in the brain.
Propriétés
IUPAC Name |
1-phenyl-N-(2-piperidin-1-ylethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c17-19(18,13-14-7-3-1-4-8-14)15-9-12-16-10-5-2-6-11-16;/h1,3-4,7-8,15H,2,5-6,9-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMKHMMLGWZQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(2-piperidin-1-ylethyl)methanesulfonamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4181418.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181453.png)


![N-[1-(3,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4181468.png)

![1-(2-phenylethyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B4181482.png)
![2-methoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4181486.png)